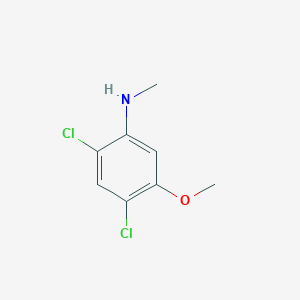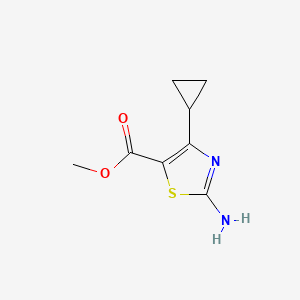
2,4-Dichloro-5-methoxy-N-methylaniline
Übersicht
Beschreibung
“2,4-Dichloro-5-methoxy-N-methylaniline” is a chemical compound with the CAS Number: 1072945-55-1. It has a molecular weight of 206.07 and its molecular formula is C8H9Cl2NO .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-5-methoxy-N-methylaniline. Its InChI Code is 1S/C8H9Cl2NO/c1-11-7-4-8 (12-2)6 (10)3-5 (7)9/h3-4,11H,1-2H3 and the InChI key is PGNRGQDKBKNBJE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is harmful by inhalation, in contact with skin, and if swallowed . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Intermediate Compounds
2,4-Dichloro-5-methoxy-N-methylaniline is used as an intermediate in the synthesis of complex chemical compounds. For instance, Liu Guo-ji (2009) explored the synthesis of 2,4-dichloro-5-methoxy-pyrimidine using related compounds, highlighting the chemical's role in forming new pyrimidine intermediates with high purity and yield (Liu Guo-ji, 2009).
Influence on Chemical Reactions
The compound is studied for its effects on chemical reactions, such as in the synthesis of quinoline proton sponges. Dyablo et al. (2015) reported the synthesis of various quinoline compounds, noting the role of 2,4-dichloro-5-methoxy-N-methylaniline in these reactions (Dyablo et al., 2015).
Ligand Effects in Hydroaminoalkylation
Garcia et al. (2013) investigated the influence of 2,4-Dichloro-5-methoxy-N-methylaniline in hydroaminoalkylation, a key process in organic chemistry. They found that this compound and similar substances can significantly affect the reactivity and outcomes of such reactions (Garcia et al., 2013).
Environmental and Safety Studies
- Environmental Pollutants: The compound's derivatives are studied for their environmental impact. Peverly et al. (2014) explored the electrochemical reduction of a derivative of 2,4-Dichloro-5-methoxy-N-methylaniline, providing insights into its behavior as a pollutant and its potential environmental risks (Peverly et al., 2014).
Biochemical Research
- Binding and Metabolism Studies: The compound's related chemicals are used in biochemical studies to understand mechanisms of action in carcinogenesis. Hill et al. (1979) researched the macromolecular binding and metabolism of 4-chloro-2-methylaniline, which is structurally related, revealing significant insights into its interactions with biological macromolecules (Hill et al., 1979).
Pharmaceutical Research
- Building Blocks for Pharmaceuticals: The compound is used in the synthesis of pharmaceuticals. Mittelbach et al. (1988) synthesized 4-methoxy-2,3,5-trimethylpyridine, a critical component for gastric-acid inhibiting drugs, using 2,4-Dichloro-5-methoxy-N-methylaniline as a starting material (Mittelbach et al., 1988).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRGQDKBKNBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674574 | |
| Record name | 2,4-Dichloro-5-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxy-N-methylaniline | |
CAS RN |
1072945-55-1 | |
| Record name | 2,4-Dichloro-5-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)












